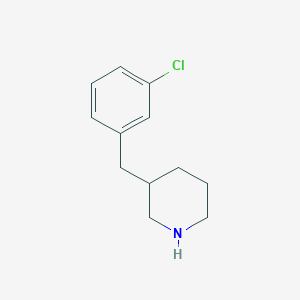

3-(3-Chlorobenzyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-chlorophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-5-1-3-10(8-12)7-11-4-2-6-14-9-11/h1,3,5,8,11,14H,2,4,6-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWPVUICBWULGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 3 Chlorobenzyl Piperidine

General Synthetic Strategies for Piperidine (B6355638) Ring Construction

The piperidine ring is a ubiquitous structural motif in natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction. These can be broadly categorized into cyclization reactions, hydrogenation and reduction pathways, and multicomponent reactions.

Cyclization Reactions in Piperidine Synthesis

Intramolecular cyclization reactions are a cornerstone of piperidine synthesis, involving the formation of the six-membered ring from an acyclic precursor. A common strategy involves the cyclization of amino-aldehydes or amino-ketones, often generated in situ. For instance, a five-step synthesis of (S)-3-(4-chlorophenyl)-piperidine, a related compound, utilizes a cyclization step where 5-chloro-2-(4-chlorophenyl)pentan-1-amine is treated with potassium carbonate to form the piperidine ring google.com. This type of intramolecular nucleophilic substitution, where the amine attacks an electrophilic carbon, is a fundamental approach.

Another powerful cyclization strategy is the intramolecular Mannich reaction. This reaction involves the condensation of an amine, an aldehyde (or ketone), and a compound with an acidic proton to form a β-amino carbonyl compound, which can then undergo further transformations. While not a direct route to 3-(3-Chlorobenzyl)piperidine, the principles of intramolecular cyclization are broadly applicable to the synthesis of substituted piperidines.

Hydrogenation and Reduction Pathways for Piperidine Formation

The catalytic hydrogenation of pyridine (B92270) derivatives is one of the most direct and widely used methods for the synthesis of piperidines. This approach benefits from the ready availability of a vast array of substituted pyridines. The reduction of the aromatic pyridine ring to a saturated piperidine ring typically requires a catalyst, such as platinum, palladium, rhodium, or nickel, under a hydrogen atmosphere.

For example, a convenient method for preparing 3-(substituted benzyl)piperidines involves the hydrogenation of a 3-(substituted benzyl)pyridine precursor. This final step is a one-pot deoxygenation and heteroaromatic ring saturation in the presence of a palladium catalyst researchgate.net. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be crucial for achieving high yields and, in some cases, for controlling stereoselectivity. For instance, the hydrogenation of substituted pyridines with a PtO2 catalyst in glacial acetic acid under 50 to 70 bar of hydrogen pressure is a reported method for producing piperidine derivatives researchgate.netasianpubs.org.

Transfer hydrogenation offers an alternative to using hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid or isopropanol, is used in the presence of a transition metal catalyst.

Multicomponent Reaction Approaches for Piperidine Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. MCRs offer significant advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse compounds.

While a specific MCR for the direct synthesis of 3-(3-Chlorobenzyl)piperidine is not prominently described, the principles of MCRs can be applied to construct highly substituted piperidine rings. For example, a four-component reaction involving an aromatic aldehyde, an amine, a β-ketoester, and another component can lead to the formation of a polysubstituted piperidine. The strategic selection of starting materials could potentially lead to a piperidine scaffold that can be further elaborated to the target compound.

Targeted Synthetic Routes for 3-(3-Chlorobenzyl)piperidine and Analogues

The synthesis of 3-(3-Chlorobenzyl)piperidine can be achieved through methods that introduce the 3-chlorobenzyl group onto a preformed piperidine or pyridine ring, or by constructing the piperidine ring with the substituent already in place.

Alkylation and Arylation Approaches for Benzyl (B1604629) Substitution on Piperidine

A direct and convergent approach to 3-(substituted benzyl)piperidines involves the addition of a Grignard reagent to a pyridine-3-carboxaldehyde. In a reported synthesis, various substituted phenylmagnesium bromides are added to pyridine-3-carboxaldehyde. The resulting alcohol is then subjected to a one-pot deoxygenation and hydrogenation of the pyridine ring using a palladium catalyst to yield the final 3-(substituted benzyl)piperidine researchgate.net. This method is directly applicable to the synthesis of 3-(3-Chlorobenzyl)piperidine by using 3-chlorophenylmagnesium bromide as the Grignard reagent.

| Starting Material 1 | Starting Material 2 | Key Reagents | Product | Reference |

| Pyridine-3-carboxaldehyde | 3-Chlorophenylmagnesium bromide | Palladium catalyst, H2 | 3-(3-Chlorobenzyl)piperidine | researchgate.net |

Another strategy involves the alkylation of a pre-functionalized piperidine. For instance, a patent describes a method for synthesizing (S)-3-(4-chlorophenyl)-piperidine starting from 4-chlorobenzonitrile, which is alkylated with 1-bromo-3-chloropropane (B140262) google.com. This intermediate then undergoes reduction and cyclization. A similar approach could be envisioned where a suitable piperidine precursor is alkylated with 3-chlorobenzyl bromide.

Direct arylation of the piperidine ring is also a possibility, although less common for introducing a benzyl group. Modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are typically used for C-N or C-C bond formation with aryl halides, but their application for direct benzylation at the 3-position of piperidine is not a standard approach.

Stereoselective Synthesis and Diastereomeric Control

Achieving stereocontrol in the synthesis of 3-substituted piperidines is a significant challenge, as the substituent at the 3-position creates a stereocenter. When the piperidine ring is formed through hydrogenation of a pyridine precursor, the reaction typically results in a racemic mixture unless a chiral catalyst or auxiliary is employed.

For the synthesis of enantiomerically enriched 3-substituted piperidines, several strategies have been developed. One approach involves the use of chiral starting materials. For example, the synthesis of (S)-3-(4-chlorophenyl)-piperidine is achieved through chemical resolution of the racemic mixture using a chiral acid google.com.

Another powerful method is asymmetric catalysis. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative has been reported to produce enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines snnu.edu.cnnih.gov. This method offers a catalytic route to chiral 3-arylpiperidines.

Diastereoselective reductions of 3-substituted piperidin-4-ones can also be used to control the stereochemistry at the 3- and 4-positions. The choice of reducing agent can influence the diastereomeric outcome, leading to either cis or trans products.

In the context of 3-(3-Chlorobenzyl)piperidine, if a chiral product is desired, a resolution step after the synthesis of the racemate or the application of an asymmetric synthetic strategy would be necessary. The specific details of achieving high enantioselectivity would depend on the chosen synthetic route and would likely require significant methodological development and optimization.

Optimization of Reaction Conditions and Yields

The efficient synthesis of 3-(substituted benzyl)piperidines has been a subject of considerable research, with various methodologies developed to improve reaction yields and simplify procedures. A convenient one-pot method involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. This approach circumvents the need for multi-step procedures and offers a direct route to the desired 3-benzylpiperidine (B85744) core structure.

Further optimization of hydrogenation reactions of pyridine derivatives to yield piperidines has focused on catalyst selection and reaction conditions. For instance, the reduction of disubstituted pyridines to the corresponding cis-piperidines has been achieved with high diastereoselectivity using platinum oxide (PtO₂) as a catalyst under a hydrogen atmosphere. Subsequent N-protection with benzyl or Boc groups allows for the isolation of the desired products in yields ranging from 50-90%. The choice of catalyst and solvent, as well as control over temperature and pressure, are critical parameters that are often fine-tuned to maximize the yield and purity of the final product. In some cases, epimerization can be employed to convert cis-isomers to their trans counterparts, further diversifying the accessible molecular architectures.

In the context of N-alkylation of piperidine derivatives, which is a key step in their derivatization, reaction conditions are optimized to favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts. This is often achieved by the slow addition of the alkylating agent to an excess of the piperidine. The choice of base and solvent also plays a crucial role. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are frequently used. For instance, reacting a piperidine derivative with an alkylating agent in the presence of K₂CO₃ in dry DMF at room temperature is a common starting point for optimization. If this is unsuccessful, stronger bases like NaH can be employed, often at reduced temperatures to control reactivity. Microwave-assisted synthesis has also been utilized to accelerate these reactions.

Derivatization and Functionalization of 3-(3-Chlorobenzyl)piperidine

The chemical versatility of 3-(3-chlorobenzyl)piperidine allows for a variety of modifications at different positions of the molecule, enabling the synthesis of a diverse library of derivatives for further investigation.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a primary site for functionalization, most commonly through N-alkylation and N-acylation reactions.

N-Alkylation: This transformation introduces an alkyl group onto the nitrogen atom. The reaction typically involves the treatment of 3-(3-chlorobenzyl)piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net To achieve optimal yields and selectivity for the mono-alkylated product, careful control of reaction parameters is essential. The choice of base is critical, with common options including potassium carbonate, triethylamine (B128534), or a stronger base like sodium hydride for less reactive systems. researchgate.net The reaction is typically carried out in an anhydrous polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). researchgate.net Temperature and reaction time are also key variables that are often optimized to drive the reaction to completion while minimizing side products. For instance, a general procedure involves stirring the piperidine with the alkylating agent and a base like K₂CO₃ in dry DMF at room temperature. researchgate.net

N-Acylation: This process involves the introduction of an acyl group to the piperidine nitrogen, forming an amide linkage. This is typically achieved by reacting 3-(3-chlorobenzyl)piperidine with an acylating agent such as an acyl chloride or an acid anhydride. The reaction is generally performed in the presence of a base, like triethylamine or pyridine, to neutralize the hydrogen halide byproduct. The choice of solvent is often an aprotic one, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). These reactions are usually exothermic and may require cooling to control the reaction rate.

| Reagent Class | Example Reagent | General Conditions | Product Type |

| Alkyl Halide | Ethyl bromide | K₂CO₃, DMF, Room Temperature | N-Alkylpiperidine |

| Acyl Chloride | Acetyl chloride | Triethylamine, DCM, 0°C to RT | N-Acylpiperidine |

Substitutions on the Chlorobenzyl Moiety

The chlorobenzyl group of 3-(3-chlorobenzyl)piperidine offers another site for chemical modification, primarily through reactions involving the aromatic ring and the benzylic position.

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org Common examples of such reactions include nitration (introduction of a -NO₂ group), halogenation (introduction of -Cl, -Br), sulfonation (introduction of a -SO₃H group), and Friedel-Crafts alkylation or acylation (introduction of an alkyl or acyl group, respectively). wikipedia.org The existing chloro and benzylpiperidine substituents on the ring will direct the position of the incoming electrophile, typically to the ortho and para positions relative to the activating benzylpiperidine group, although the deactivating nature of the chloro group will also influence the regioselectivity and reaction rate. These reactions usually require a catalyst, such as a strong acid for nitration and sulfonation, or a Lewis acid (e.g., AlCl₃) for Friedel-Crafts reactions. wikipedia.org

Nucleophilic Aromatic Substitution: While less common for simple aryl chlorides, nucleophilic aromatic substitution can occur under specific conditions, particularly if there are strong electron-withdrawing groups on the aromatic ring. nih.gov In the case of 3-(3-chlorobenzyl)piperidine, this reaction is less likely without further activation of the ring.

Reactions at the Benzylic Position: The benzylic carbon is activated and can be a site for substitution reactions. For instance, the benzylic C-H bonds can be susceptible to radical halogenation.

Chemical Reactions of Functional Groups Present (e.g., oxidation, reduction, substitution)

The functional groups within 3-(3-chlorobenzyl)piperidine, namely the piperidine ring and the chloro-substituted benzyl group, can undergo various chemical transformations.

Oxidation: The piperidine ring can be oxidized under certain conditions. For instance, oxidation of piperidines can lead to the formation of piperidin-2-ones (lactams). researchgate.net The secondary amine of the piperidine can also be oxidized to form N-oxides. The benzylic position is also susceptible to oxidation, which can convert the methylene (B1212753) group (-CH₂-) to a carbonyl group (C=O), yielding a ketone. nih.gov Various oxidizing agents can be employed for these transformations, including permanganates, chromates, or more selective reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant. researchgate.net

Reduction: The chloro group on the benzyl moiety can be removed through catalytic hydrogenation. echemi.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere and can lead to the formation of 3-benzylpiperidine. This dehalogenation is a useful transformation for creating analogs with different substitution patterns on the aromatic ring.

Substitution: As previously mentioned, the chlorine atom on the aromatic ring can potentially be replaced via nucleophilic aromatic substitution, although this generally requires harsh conditions or the presence of activating groups. nih.gov The secondary amine of the piperidine ring readily undergoes nucleophilic substitution reactions with electrophiles, as detailed in the N-alkylation and N-acylation sections.

| Reaction Type | Functional Group | Reagents and Conditions | Product |

| Oxidation | Piperidine Ring | Bromine in acetic acid | Piperidin-2-one |

| Oxidation | Benzylic Methylene | KMnO₄, heat | Ketone |

| Reduction | Chloro Group | H₂, Pd/C | De-chlorinated benzylpiperidine |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-(3-Chlorobenzyl)piperidine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the connectivity of the piperidine (B6355638) ring, the benzyl (B1604629) group, and the position of the chlorine atom on the aromatic ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the benzylic methylene (B1212753) protons, and the aromatic protons of the chlorophenyl group. The piperidine protons typically appear as a series of complex multiplets in the upfield region (approximately 1.5-3.5 ppm). The benzylic protons (Ar-CH₂-) would likely present as a doublet or singlet around 2.5-3.0 ppm, depending on the coupling with the adjacent proton on the piperidine ring. The aromatic protons on the 3-chlorophenyl ring are expected to resonate in the downfield region (around 7.0-7.3 ppm), exhibiting a characteristic splitting pattern that confirms the meta substitution.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The aliphatic carbons of the piperidine ring would appear in the range of 20-60 ppm. The benzylic carbon signal is anticipated around 40 ppm. The aromatic carbons of the 3-chlorophenyl ring would be observed in the 125-145 ppm region, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift.

Based on data from analogous compounds like 3-benzylpiperidine (B85744) and substituted aromatic systems, the expected chemical shifts are summarized below. nih.govpdx.eduoregonstate.edu

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Piperidine C2-H, C6-H | ~2.8 - 3.2 (m) | ~50 - 55 |

| Piperidine C3-H, C4-H, C5-H | ~1.5 - 2.0 (m) | ~24 - 35 |

| Benzylic CH₂ | ~2.6 (d) | ~38 - 42 |

| Aromatic C-H | ~7.1 - 7.3 (m) | ~126 - 130 |

| Aromatic C-Cl | - | ~134 |

| Aromatic C-CH₂ | - | ~142 |

Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Characterization

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of 3-(3-Chlorobenzyl)piperidine. Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable.

The nominal molecular weight of 3-(3-Chlorobenzyl)piperidine (C₁₂H₁₆ClN) is approximately 209.72 g/mol . ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 210. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with an [M+H+2]⁺ peak at m/z 212 having an intensity of approximately one-third of the [M+H]⁺ peak.

HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments can further confirm the structure. Common fragmentation pathways for benzylpiperidine derivatives include the cleavage of the benzylic C-C bond, leading to the formation of a tropylium-like ion or a chlorotropylium ion (m/z 125/127), and fragments corresponding to the piperidine ring. oregonstate.edu

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 210.10 | Protonated molecular ion (³⁵Cl) |

| [M+H+2]⁺ | 212.10 | Isotope peak for ³⁷Cl |

| [C₇H₆Cl]⁺ | 125.02 | Chlorobenzyl fragment |

| [C₅H₁₀N]⁺ | 84.08 | Piperidinyl fragment |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of 3-(3-Chlorobenzyl)piperidine would display a combination of absorptions corresponding to the piperidine and the substituted benzyl moieties.

Key expected absorptions include the N-H stretch of the secondary amine in the piperidine ring, C-H stretches for both aliphatic and aromatic hydrogens, C=C stretches of the aromatic ring, and the C-Cl stretch. The spectrum of the closely related 4-benzylpiperidine (B145979) provides a good reference for the piperidine and benzyl group vibrations. chemicalbook.comthermofisher.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Piperidine) | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Single-Crystal X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for 3-(3-Chlorobenzyl)piperidine is not publicly available, analysis of related structures provides strong predictive power for its conformation.

Studies on piperidine and its derivatives consistently show that the six-membered ring adopts a stable chair conformation to minimize torsional and steric strain. iucr.orgresearchgate.net In this conformation, substituents can occupy either axial or equatorial positions. For a bulky substituent like the 3-chlorobenzyl group at the C3 position, it is overwhelmingly likely to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on C5 and the nitrogen lone pair or hydrogen. rsc.org This equatorial orientation is the thermodynamically preferred conformation. The crystal packing would likely be influenced by hydrogen bonding involving the piperidine N-H group. iucr.org

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Piperidine Ring Conformation | Chair |

| Substituent Position | 3-(3-Chlorobenzyl) group in equatorial position |

| Key Intermolecular Interactions | N-H···N or N-H···Cl Hydrogen Bonding |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of 3-(3-Chlorobenzyl)piperidine and for its isolation. A reversed-phase HPLC (RP-HPLC) method is typically suitable for compounds of this polarity.

The method would likely employ a C8 or C18 stationary phase. The mobile phase would typically consist of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to ensure good separation from any impurities or starting materials. UV detection is appropriate due to the presence of the chlorophenyl chromophore, with a detection wavelength likely set between 220 and 260 nm. google.comunodc.orgjpionline.org

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and Water with buffer (e.g., phosphate) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 25 - 35 °C |

Computational and Theoretical Investigations of 3 3 Chlorobenzyl Piperidine

Density Functional Theory (DFT) Studies for Electronic and Geometrical Properties

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometry of molecules. For a molecule like 3-(3-Chlorobenzyl)piperidine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p) or 6-311G**, would be employed to determine its most stable three-dimensional structure. mdpi.comresearchgate.net

The geometry optimization process would yield precise data on bond lengths, bond angles, and dihedral angles. It is well-established that the piperidine (B6355638) ring preferentially adopts a chair conformation to minimize angular and torsional strain. researchgate.netnih.gov DFT calculations would confirm this, providing the exact puckering parameters of the ring. Furthermore, these studies would establish the optimized geometry of the 3-chlorobenzyl substituent relative to the piperidine core. The theoretical vibrational frequencies calculated via DFT can be compared with experimental data from FT-IR spectroscopy to validate the computed structure. mdpi.com

From an electronic perspective, DFT provides insights into the distribution of electrons within the molecule. The calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net For 3-(3-Chlorobenzyl)piperidine, the HOMO is expected to be localized primarily on the electron-rich piperidine nitrogen and the π-system of the chlorobenzyl ring, while the LUMO would likely be distributed over the aromatic ring's π* anti-bonding orbitals.

Table 1: Representative Geometrical Parameters Investigated by DFT (Note: The following are parameters that would be calculated; specific values for this compound are not available in the cited literature.)

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | C-N, C-C, C-Cl, C-H |

| Bond Angles (º) | C-N-C, C-C-C in rings |

| Dihedral Angles (º) | Torsion angles defining the chair conformation of the piperidine ring and the orientation of the substituent |

| Puckering Parameters | Quantitative measures (Q, θ, φ) describing the exact shape of the non-planar piperidine ring |

Molecular Docking Simulations for Ligand-Target Interactions (in silico)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 3-(3-Chlorobenzyl)piperidine, binds to the active site of a macromolecular target, typically a protein. nih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding structure-activity relationships.

A typical docking study for this compound would involve:

Target Selection: Choosing a biologically relevant protein receptor. Given the prevalence of the piperidine scaffold in neurology, a target like a dopamine (B1211576) transporter, serotonin (B10506) transporter, or an acetylcholinesterase enzyme could be selected. nih.gov

Ligand and Receptor Preparation: Building the 3D structure of 3-(3-Chlorobenzyl)piperidine and preparing the protein structure, often obtained from the Protein Data Bank (PDB).

Docking Simulation: Using software to explore possible binding poses of the ligand within the receptor's active site. The program calculates a binding affinity score (e.g., in kcal/mol) for the most favorable poses. nih.gov

The results would reveal the preferred binding orientation and the specific intermolecular interactions stabilizing the ligand-protein complex. These interactions typically include hydrogen bonds (e.g., with the piperidine nitrogen), hydrophobic interactions (with the chlorobenzyl group), and π-π stacking. nih.gov Such simulations are crucial for rationally designing more potent derivatives.

Quantum Chemical Parameters and Reactivity Prediction

Beyond HOMO and LUMO energies, DFT calculations can derive a suite of quantum chemical parameters that quantitatively describe the reactivity of a molecule. These "conceptual DFT" descriptors help predict how a molecule will behave in a chemical reaction. researchgate.net

For 3-(3-Chlorobenzyl)piperidine, these parameters provide a detailed reactivity profile. For instance, a low HOMO-LUMO gap suggests higher polarizability and chemical reactivity. researchgate.net The electrophilicity index (ω) quantifies the molecule's ability to act as an electron acceptor, which can be correlated with its potential to interact with biological nucleophiles. ekb.eg

Table 2: Key Quantum Chemical Parameters for Reactivity Prediction (Note: These parameters are derived from DFT calculations; specific values for this compound are not available in the cited literature.)

| Parameter | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity of the species to accept electrons. |

Conformational Analysis and Stability Studies

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative stabilities. For 3-(3-Chlorobenzyl)piperidine, the primary focus is on the conformation of the piperidine ring and the orientation of its large substituent.

The piperidine ring is well-known to adopt a low-energy chair conformation. nih.gov For a 3-substituted piperidine, the substituent can be in either an axial or an equatorial position. Due to steric hindrance, particularly 1,3-diaxial interactions, bulky substituents strongly prefer the equatorial position. nih.govwhiterose.ac.uk Therefore, the most stable conformer of 3-(3-Chlorobenzyl)piperidine is predicted to be the one where the piperidine ring is in a chair form and the 3-chlorobenzyl group occupies an equatorial position. researchgate.net Computational studies would quantify the energy difference between the equatorial and axial conformers, confirming the high preference for the equatorial arrangement.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying the regions of a molecule that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.netphyschemres.org

For 3-(3-Chlorobenzyl)piperidine, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the electronegative chlorine atom on the benzyl (B1604629) ring and the lone pair of electrons on the piperidine nitrogen atom. These regions are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton of the piperidine ring, making them sites for nucleophilic attack and hydrogen bond donation.

Neutral Potential (Green): Predominantly over the carbon framework of the aromatic and aliphatic rings.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. This analysis provides insight into intramolecular charge transfer, hyperconjugation, and the delocalization of electron density, which all contribute to molecular stability. physchemres.org

In 3-(3-Chlorobenzyl)piperidine, NBO analysis would likely identify key stabilizing interactions. A significant interaction would be the hyperconjugation between the lone pair orbital of the nitrogen atom (nN) and the anti-bonding orbitals (σ) of adjacent C-C and C-H bonds. This delocalization of the nitrogen lone pair electrons stabilizes the molecule. Other interactions, such as those between the π orbitals of the aromatic ring and adjacent σ orbitals, would also be quantified.

In Silico ADMET Prediction

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles. nih.govmdpi.com

For 3-(3-Chlorobenzyl)piperidine, various molecular descriptors (e.g., molecular weight, logP, polar surface area) would be calculated and fed into predictive models. researchgate.net These models assess compliance with guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. researchgate.net

Table 3: ADMET Properties for In Silico Assessment (Note: These are properties that would be predicted by computational models; specific values are not available in the cited literature.)

| Category | Property | Significance |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts uptake from the gut. |

| Caco-2 Permeability | In vitro model for intestinal absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicts if the compound can enter the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available for action. mdpi.com | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Excretion | Total Clearance | Estimates the rate at which the drug is removed from the body. |

| Toxicity | AMES Toxicity | Predicts mutagenic potential. |

| hERG Inhibition | Predicts potential for cardiotoxicity. |

Structure Activity Relationship Sar Studies: Molecular and in Vitro Perspectives

Impact of Substituent Variations on Molecular Activity (in vitro context)

The biological activity of 3-benzylpiperidine (B85744) derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the piperidine (B6355638) moiety. While specific in vitro data for a wide range of 3-(3-Chlorobenzyl)piperidine analogs are not extensively documented in publicly available literature, general principles derived from related N-benzylpiperidine and substituted piperidine series offer valuable insights.

The presence and position of a halogen on the benzyl (B1604629) ring are critical determinants of activity. Studies on various N-benzylpiperidine series have shown that halogen substitution on the aromatic ring can modulate affinity and selectivity for biological targets acs.org. For instance, in one study of N-(1-benzylpiperidin-4-yl)phenylacetamides, halogen substitution generally increased affinity for σ2 receptors while maintaining high affinity for σ1 receptors acs.org. Specifically, chloro substitution at the meta-position of the benzyl ring often contributes to potent interactions with various receptors. The 3-chloro substituent in 3-(3-Chlorobenzyl)piperidine is thought to enhance binding affinity through favorable hydrophobic and electronic interactions within the binding pocket of its target proteins nih.govnih.gov. The electron-withdrawing nature of the chlorine atom can influence the electrostatic potential of the benzyl group, potentially leading to more favorable interactions with complementary residues in the active site nih.gov.

Variations in the substitution pattern on the phenyl ring can lead to significant changes in activity. For example, in a series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, the position of halogen substituents on the benzyl moiety was found to be crucial for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity nih.gov. For chloro-substituted analogs, the meta-position conferred greater activity on AChE compared to the para-position nih.gov. This suggests that the placement of the chloro group is critical for optimal interaction with the enzyme's active site.

Furthermore, modifications to the piperidine ring itself can dramatically alter the biological profile. The protonated nitrogen of the piperidine ring is often crucial for forming key ionic interactions or hydrogen bonds with acidic residues, such as aspartate, in the binding site of many receptors researchgate.netnih.gov. The flexibility of the piperidine ring also allows it to adopt various conformations to fit optimally within the binding pocket.

The following interactive table summarizes the general impact of substituent variations on the in vitro activity of benzylpiperidine analogs, which can be extrapolated to understand the SAR of 3-(3-Chlorobenzyl)piperidine.

| Structural Modification | General Impact on In Vitro Activity | Potential Rationale |

| Phenyl Ring Substitution | ||

| Halogen (e.g., Chloro) | Generally enhances binding affinity, with potency dependent on position (meta > para/ortho for some targets) acs.orgnih.gov. | Increases lipophilicity, facilitating entry into hydrophobic pockets. Alters electronic properties of the ring, potentially enhancing electrostatic interactions nih.gov. |

| Electron-donating groups (e.g., OMe, OH) | Can either increase or decrease activity depending on the target and steric compatibility with the binding site acs.org. | May form specific hydrogen bonds but can also introduce steric hindrance. |

| Bulky groups | Often detrimental to activity. | Can cause steric clashes within the binding site, preventing optimal ligand orientation. |

| Piperidine Ring | ||

| N-substitution | The nature of the substituent on the piperidine nitrogen is critical for target selectivity and affinity. A basic nitrogen is often essential for activity nih.gov. | The protonated nitrogen frequently forms a key salt bridge with acidic residues in the receptor binding site researchgate.netnih.gov. |

| Other ring substitutions | Can influence conformational preferences and introduce additional interaction points. | May provide additional hydrophobic or polar contacts, or alter the overall shape of the molecule to better fit the binding pocket. |

Stereochemical Influence on Biological Interaction Profiles (in vitro context)

The two enantiomers, (R)-3-(3-Chlorobenzyl)piperidine and (S)-3-(3-Chlorobenzyl)piperidine, will have distinct spatial arrangements of their substituents. This difference in three-dimensional structure can lead to significant variations in their binding affinities and efficacies at a given biological target. One enantiomer may fit more snugly into the binding pocket, allowing for more favorable interactions with key amino acid residues, while the other enantiomer may experience steric hindrance or be unable to achieve the optimal orientation for binding.

For many biologically active piperidine derivatives, a clear stereoselectivity is observed. For instance, in studies of other chiral piperidines, it is common for one enantiomer to be significantly more potent than the other. This stereospecificity is a direct consequence of the chiral environment of the receptor's binding site, which is composed of chiral amino acids.

The differential activity of stereoisomers can be summarized in the following table, illustrating the general principles that would apply to 3-(3-Chlorobenzyl)piperidine.

| Stereoisomer | Expected In Vitro Biological Interaction Profile | Rationale |

| (R)-3-(3-Chlorobenzyl)piperidine | May exhibit higher or lower affinity/potency compared to the (S)-enantiomer for a specific biological target. | The spatial orientation of the 3-chlorobenzyl group and the piperidine ring will differ from the (S)-enantiomer, leading to a unique set of interactions with the chiral binding site of the target protein. One orientation may be more complementary to the receptor's topography. |

| (S)-3-(3-Chlorobenzyl)piperidine | May exhibit higher or lower affinity/potency compared to the (R)-enantiomer for a specific biological target. | The alternative three-dimensional arrangement will result in a different binding mode and interaction profile. This can lead to altered binding affinity, efficacy, or even a different pharmacological profile altogether. |

| Racemic Mixture | The observed in vitro activity will be a composite of the activities of the individual enantiomers. | If one enantiomer is significantly more active, the activity of the racemate will be approximately half that of the pure, active enantiomer. If both have activity, the observed effect will be additive. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical/computational)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For piperidine derivatives, various QSAR studies have been conducted to identify the key physicochemical properties that govern their interactions with different biological targets tandfonline.commdpi.comnih.gov. While a specific QSAR model for 3-(3-Chlorobenzyl)piperidine is not described in the available literature, the principles from models of related compounds can provide a theoretical framework for understanding its activity.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they consider the three-dimensional properties of the molecules. These models typically involve aligning a series of structurally related compounds and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The variations in these fields are then correlated with the observed biological activities.

For a series of benzylpiperidine derivatives, a hypothetical QSAR model might reveal the following:

Steric Fields: The model could indicate that bulky substituents at certain positions on the benzyl ring or piperidine moiety are detrimental to activity, suggesting a sterically constrained binding pocket. Conversely, favorable steric fields in other regions might indicate where bulkier groups could enhance binding through increased van der Waals interactions.

Electrostatic Fields: The model could highlight regions where positive or negative electrostatic potentials are favorable for activity. For 3-(3-Chlorobenzyl)piperidine, the electron-withdrawing nature of the chlorine atom would contribute to the electrostatic field around the benzyl ring, and a QSAR model could quantify the importance of this feature for receptor binding. The positively charged piperidine nitrogen at physiological pH is also a critical electrostatic feature.

Hydrophobic Fields: The hydrophobic character of the benzyl group and the piperidine ring is likely a significant contributor to binding. A QSAR model could identify specific regions where hydrophobicity is favored, corresponding to hydrophobic pockets within the receptor binding site.

Hydrogen Bond Donor/Acceptor Fields: The piperidine nitrogen can act as a hydrogen bond acceptor in its unprotonated form and the N-H group as a donor in its protonated state. A QSAR model could pinpoint the importance of these potential interactions for biological activity.

The general form of a QSAR equation can be expressed as:

Biological Activity = f(Descriptor1, Descriptor2, ...)

Where the descriptors can be steric (e.g., molar refractivity), electronic (e.g., Hammett constants), hydrophobic (e.g., logP), or 3D field values.

The following interactive table outlines the key theoretical descriptors that would be considered in a QSAR model for 3-(3-Chlorobenzyl)piperidine and their potential implications.

| Descriptor Type | Specific Descriptor Example | Potential Implication for 3-(3-Chlorobenzyl)piperidine Activity |

| Electronic | Hammett constant (σ) | The positive σ value for the meta-chloro substituent indicates its electron-withdrawing nature, which could be positively or negatively correlated with activity depending on the electronic requirements of the binding site. |

| Hydrophobic | Partition coefficient (logP) | The overall lipophilicity of the molecule, influenced by the chlorobenzyl group, is likely to be a critical factor for both receptor binding and membrane permeability. |

| Steric | Molar Refractivity (MR) | The size and polarizability of the 3-chlorobenzyl group, as captured by MR, would be important for fitting into the receptor's binding pocket. |

| Topological | Connectivity indices | These descriptors encode information about the branching and connectivity of the molecule, which can relate to its overall shape and flexibility. |

| 3D-QSAR Fields | CoMFA/CoMSIA fields | These would provide a detailed 3D map of the steric, electrostatic, and hydrophobic requirements of the receptor, offering more precise guidance for the design of new analogs. |

Ligand-Target Recognition and Binding Site Interactions (in vitro mechanistic studies)

The interaction of 3-(3-Chlorobenzyl)piperidine with its biological target is a dynamic process governed by a variety of non-covalent interactions. While the specific target and its binding site for this compound are not definitively identified in the provided context, molecular docking and mechanistic studies of related benzylpiperidine ligands with their receptors offer a plausible model for these interactions nih.govnih.govresearchgate.net.

The binding of a ligand like 3-(3-Chlorobenzyl)piperidine to its receptor typically involves the molecule fitting into a specific pocket on the protein surface. The key interactions that stabilize this ligand-receptor complex are likely to include:

Ionic Interactions: The piperidine nitrogen, which is expected to be protonated at physiological pH, is a prime candidate for forming a strong ionic bond or salt bridge with a negatively charged amino acid residue, such as aspartic acid (Asp) or glutamic acid (Glu), within the binding site nih.gov. This is a common and often critical interaction for the anchoring of piperidine-containing ligands.

Hydrophobic Interactions: The benzyl group, with its lipophilic character, is likely to be situated within a hydrophobic pocket of the receptor. This pocket would be lined with nonpolar amino acid residues such as leucine, isoleucine, valine, phenylalanine, and tryptophan. The 3-chloro substituent would further enhance the lipophilicity of this part of the molecule, potentially strengthening these hydrophobic interactions.

π-π Stacking: The aromatic phenyl ring of the benzyl group can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) nih.gov. These interactions, where the electron clouds of the aromatic rings overlap, can significantly contribute to the binding affinity.

Cation-π Interactions: The positively charged piperidine nitrogen can also interact favorably with the electron-rich face of an aromatic amino acid side chain (Phe, Tyr, Trp), forming a cation-π interaction nih.gov.

Halogen Bonds: The chlorine atom on the benzyl ring may participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or tyrosine residue nih.gov.

A hypothetical binding mode for 3-(3-Chlorobenzyl)piperidine is summarized in the interactive table below, based on common interactions observed for similar ligands.

| Molecular Moiety | Potential Interacting Residues | Type of Interaction |

| Protonated Piperidine Nitrogen | Aspartic Acid (Asp), Glutamic Acid (Glu) | Ionic Bond / Salt Bridge |

| Piperidine Ring | Leucine (Leu), Valine (Val), Isoleucine (Ile) | Hydrophobic Interaction |

| Benzyl Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking, Hydrophobic Interaction |

| 3-Chloro Substituent | Hydrophobic pocket residues; Carbonyl oxygens | Hydrophobic Interaction, Halogen Bond |

Molecular Interactions and Biological Target Engagement in Vitro Studies

Receptor Binding Studies (In Vitro)

Research on substituted piperidine (B6355638) derivatives indicates that they can exhibit affinity for various receptors, particularly within the central nervous system. For instance, studies on N-benzylpiperidine analogs have shown significant interaction with sigma (σ) receptors. nih.gov These receptors are involved in a range of cellular functions and are considered therapeutic targets for neurological disorders. It is plausible that 3-(3-Chlorobenzyl)piperidine could also exhibit affinity for such receptors, though specific binding assays would be required for confirmation.

Furthermore, the substitution pattern on both the piperidine and benzyl (B1604629) rings plays a crucial role in determining the binding affinity and selectivity for different receptor subtypes. For example, the position of the chloro-substituent on the benzyl ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with the binding pocket of a receptor.

Table 1: Example Receptor Binding Affinities of Substituted Piperidine Derivatives (Illustrative) This table presents hypothetical data based on findings for related compounds to illustrate the type of information derived from receptor binding studies.

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

| N-benzylpiperidine analog A | Sigma-1 Receptor | 85 |

| 3-phenylpiperidine derivative B | Dopamine (B1211576) D2 Receptor | 150 |

| 4-benzylpiperidine (B145979) analog C | NMDA Receptor | 220 |

Enzyme Inhibition Assays (In Vitro)

The piperidine nucleus is a key structural feature in many enzyme inhibitors. ucl.ac.uk Derivatives of N-benzylpiperidine have been specifically investigated for their potential to inhibit enzymes such as acetylcholinesterase (AChE) and histone deacetylases (HDACs), which are relevant targets in the context of neurodegenerative diseases like Alzheimer's disease. nih.gov The inhibitory activity is often dependent on the specific substituents on the aromatic ring and the piperidine nitrogen.

Given its structure, 3-(3-Chlorobenzyl)piperidine could potentially act as an inhibitor for various enzymes. The chlorobenzyl group might interact with specific residues in the active site of an enzyme, leading to competitive or non-competitive inhibition. ucl.ac.uk For example, N-benzylpiperidine derivatives have been shown to be effective inhibitors of butyrylcholinesterase (BChE), another key enzyme in cholinergic neurotransmission.

Table 2: Example Enzyme Inhibition Data for N-Benzylpiperidine Derivatives (Illustrative) This table provides hypothetical data based on published results for analogous compounds to demonstrate findings from enzyme inhibition assays.

| Compound | Enzyme Target | IC₅₀ (µM) |

| N-benzylpiperidine analog D | Acetylcholinesterase (AChE) | 5.2 |

| N-benzylpiperidine analog E | Histone Deacetylase (HDAC) | 0.78 |

| N-benzylpiperidine analog F | Butyrylcholinesterase (BChE) | 1.5 |

Mechanism-of-Action Investigations at the Molecular Level

Understanding the mechanism of action at a molecular level involves elucidating how a compound interacts with its biological target to produce a pharmacological effect. For piperidine derivatives, this can involve interactions with specific amino acid residues within a receptor's binding site or an enzyme's active site. researchgate.net For instance, in the context of AChE inhibition by N-benzylpiperidine derivatives, studies have suggested that the benzyl group can interact with the peripheral anionic site of the enzyme, while the piperidine ring binds to the catalytic active site.

Furthermore, some piperidine derivatives have been investigated for their ability to inhibit protein aggregation, a pathological hallmark of several neurodegenerative diseases. nih.gov The mechanism often involves non-covalent interactions that interfere with the self-assembly of amyloid-beta peptides. While there is no direct evidence for 3-(3-Chlorobenzyl)piperidine, its structural components suggest that it could potentially engage in similar molecular interactions.

Investigation of Pharmacological Targets (excluding clinical implications)

Based on the pharmacology of related compounds, several potential pharmacological targets can be proposed for 3-(3-Chlorobenzyl)piperidine for further in vitro investigation. These include:

Sigma Receptors (σ₁ and σ₂): Given the known affinity of many benzylpiperidine derivatives for these receptors, they represent a primary target class for investigation. nih.gov

Cholinesterases (AChE and BChE): The structural similarity to known cholinesterase inhibitors makes these enzymes plausible targets.

Dopamine and Serotonin (B10506) Transporters: The core piperidine structure is found in compounds that modulate monoamine transporters. Methylphenidate, a benzylpiperidine derivative, is a well-known norepinephrine-dopamine reuptake inhibitor. wikipedia.org

Histone Deacetylases (HDACs): The potential for enzyme inhibition extends to other classes, and HDACs are a target for which N-benzylpiperidine derivatives have shown activity. nih.gov

Further research, including radioligand binding assays and enzyme activity assays, would be necessary to determine the actual pharmacological profile of 3-(3-Chlorobenzyl)piperidine.

Role As a Synthetic Intermediate and Chemical Scaffold in Academic Research

Precursor in the Synthesis of Complex Organic Molecules

The 3-(3-chlorobenzyl)piperidine structure offers multiple reactive sites for synthetic elaboration, making it an important intermediate in the construction of more complex organic molecules. The secondary amine of the piperidine (B6355638) ring is a key functional group that readily participates in a variety of chemical transformations. nih.gov

Researchers utilize this reactivity to build libraries of compounds for screening and to synthesize targeted molecules with potential biological activity. researchgate.net The primary routes for modification involve reactions at the piperidine nitrogen. Common synthetic transformations include:

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated to introduce a wide range of substituents, altering the molecule's steric and electronic properties.

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides forms amides and sulfonamides, respectively. These functional groups can act as hydrogen bond donors or acceptors, influencing interactions with biological macromolecules.

Reductive Amination: The secondary amine can be reacted with aldehydes or ketones to form new carbon-carbon bonds, extending the molecular framework. nih.gov

The benzyl (B1604629) portion of the molecule, while less reactive, can also be modified, typically through electrophilic aromatic substitution on the chlorophenyl ring, although the chloro-substituent is deactivating. These synthetic strategies allow for the systematic modification of the parent structure to explore structure-activity relationships (SAR).

For instance, the synthesis of complex heterocyclic systems often involves the initial formation of a substituted piperidine ring, which is then elaborated upon. researchgate.net The general strategy involves using the piperidine derivative as a building block that is coupled with other chemical fragments. While direct examples starting from 3-(3-chlorobenzyl)piperidine are not extensively detailed in publicly accessible literature, the synthetic routes applied to analogous piperidine-containing compounds illustrate the potential pathways for its use. researchgate.netmdpi.com

| Reaction Site | Type of Reaction | Reagents/Conditions | Resulting Functional Group/Moiety | Potential Application |

|---|---|---|---|---|

| Piperidine Nitrogen | N-Alkylation | Alkyl halide (R-X), Base | Tertiary Amine | Modulation of basicity and steric bulk |

| Piperidine Nitrogen | Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃) | N-Substituted Alkyl Group | Introduction of diverse side chains |

| Piperidine Nitrogen | N-Acylation | Acyl Chloride (RCOCl), Base | Amide | Introduction of hydrogen bond acceptors/donors |

| Piperidine Nitrogen | Suzuki Coupling (after N-arylation with a dihalide) | Arylboronic acid, Pd catalyst | Biaryl-substituted Piperidine | Creation of extended conjugated systems |

| Chlorophenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-chlorobenzyl-piperidine | Intermediate for further functionalization (e.g., reduction to amine) |

Applications in the Design of Novel Chemical Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The piperidine ring is considered a "privileged scaffold" because it is a recurring motif in a vast number of natural products and synthetic drugs, demonstrating its ability to interact favorably with a wide range of biological targets. acs.orgresearchgate.netijnrd.org

The 3-(3-chlorobenzyl)piperidine framework combines the advantageous properties of the piperidine ring with the specific steric and electronic contributions of the 3-chlorobenzyl group. This makes it an attractive starting point for designing novel chemical scaffolds aimed at specific therapeutic targets. researchgate.netnih.gov The design process often involves using the 3-(3-chlorobenzyl)piperidine core and systematically adding substituents to explore the chemical space around it. This approach is fundamental to fragment-based drug discovery (FBDD), where small, simple fragments like substituted piperidines are identified and then optimized to create potent and selective ligands. whiterose.ac.uknih.gov

For example, the benzylpiperidine scaffold is a key component in a variety of biologically active compounds, including inhibitors for enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease research. acs.orgnih.gov By using 3-(3-chlorobenzyl)piperidine as a template, medicinal chemists can design and synthesize new series of compounds with tailored properties to improve potency, selectivity, or pharmacokinetic profiles. researchgate.net The three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for effective binding to protein targets. whiterose.ac.uk

| Core Scaffold | Example Compound Class | Therapeutic Target/Application | Role of the Scaffold |

|---|---|---|---|

| N-Benzylpiperidine | Donepezil Analogues | Acetylcholinesterase (AChE) Inhibitors (Alzheimer's Disease) nih.gov | Provides a core structure for orienting functional groups into the active site of the enzyme. |

| Benzoylpiperidine | Serotonin (B10506) Receptor Ligands | Antipsychotics, Anxiolytics nih.gov | Acts as a constrained pharmacophore mimicking interactions of neurotransmitters. nih.gov |

| Substituted Benzylpiperidine | HDAC/AChE Dual Inhibitors | Multi-target agents for Alzheimer's Disease nih.gov | Serves as a central linking unit to connect pharmacophores for different targets. |

| Aryl-thiazol-piperidines | SMN Modulators | Spinal Muscular Atrophy (SMA) nih.gov | Forms the central core of the molecule, with modifications on the piperidine ring influencing activity. nih.gov |

Utilization in Chemical Probe and Tool Development

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. mskcc.org These "tool" compounds are essential for target validation in drug discovery and for elucidating complex biological pathways. The development of a high-quality chemical probe requires a molecule with high potency, known selectivity, and a clearly defined mechanism of action. nih.gov

A molecule like 3-(3-chlorobenzyl)piperidine can serve as a starting point for the development of such probes. While the parent compound itself is unlikely to be a potent and selective probe, its scaffold can be systematically modified to achieve these properties. The process involves synthesizing a library of derivatives and screening them for activity against the target of interest.

Once a potent and selective ligand is identified, it can be further modified to create a more functional tool compound. For example:

Affinity Probes: A reactive group can be incorporated to allow for covalent labeling of the target protein, facilitating its identification and study.

Fluorescent Probes: A fluorophore can be attached to the scaffold, enabling visualization of the target protein's location and dynamics within live cells using microscopy techniques. mskcc.org

Biotinylated Probes: Attachment of a biotin (B1667282) tag allows for the isolation and purification of the target protein and its binding partners from complex biological samples, a technique known as affinity pull-down mass spectrometry. mskcc.org

An example of a piperidine-based chemical probe is UNC1215, which was developed to selectively target the L3MBTL3 methyllysine reader domain. nih.gov While structurally distinct from 3-(3-chlorobenzyl)piperidine, its development illustrates the utility of the piperidine scaffold in creating highly specific molecular tools for biological research. The synthesis of analogs for probe development often involves modular chemistry where different tags and linkers can be easily appended to the core scaffold. nih.gov

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the benzyl and piperidine proton environments (e.g., δ 3.5–4.0 ppm for benzylic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 224.07 for the free base) .

- HPLC : Assess purity (>98% peak area) using a C18 column with acetonitrile/water mobile phases .

Advanced Tip : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

How does the formation of hydrochloride salts influence the solubility and bioavailability of 3-(3-Chlorobenzyl)piperidine?

Q. Advanced Research Focus

- Solubility Enhancement : Hydrochloride salts increase aqueous solubility by forming ion-dipole interactions. For example, the solubility of 1-(2,6-dichloro-benzyl)-piperidin-3-ylamine hydrochloride in water is >50 mg/mL, compared to <5 mg/mL for the free base .

- Bioavailability Impact : Salt formation improves intestinal absorption in pharmacokinetic studies. Use polar aprotic solvents (e.g., DMSO) for in vitro assays to mimic physiological conditions .

Q. Advanced Research Focus

- Substituent Variation : Compare analogs with halogens (e.g., 4-fluoro, 4-bromo) at the benzyl position. For example, 3-(4-iodobenzyl)piperidine shows higher serotonin receptor affinity (IC₅₀ = 12 nM) than the chloro derivative (IC₅₀ = 45 nM) .

- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., π-π stacking with Tyr95 in 5-HT receptors) .

Methodological Tip : Employ parallel synthesis to generate a library of derivatives and screen using radioligand binding assays .

How can researchers assess the metabolic stability and toxicity of 3-(3-Chlorobenzyl)piperidine in preclinical studies?

Q. Advanced Research Focus

Q. Basic Research Focus

- Storage Conditions : Store at −20°C in airtight, light-resistant containers under nitrogen to prevent oxidation .

- Handling Precautions : Use glove boxes for hygroscopic samples and avoid prolonged exposure to humidity (>60% RH) .

Advanced Tip : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and track impurities with UPLC-MS .

How can computational chemistry aid in predicting the biological targets of 3-(3-Chlorobenzyl)piperidine?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Predict binding modes to GPCRs (e.g., serotonin receptors) with >80% accuracy .

- QSAR Models : Correlate electronic parameters (e.g., Hammett σ values) with activity. For chloro derivatives, σ ≈ 0.23 predicts moderate receptor affinity .

Methodological Tip : Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics (e.g., KD = 120 nM for 5-HT2A) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.